molecular formula C16H21NO3 B11951904 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one CAS No. 28532-91-4

3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one

Cat. No.: B11951904
CAS No.: 28532-91-4
M. Wt: 275.34 g/mol
InChI Key: LSABJPIDIAERGU-UHFFFAOYSA-N
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Description

3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one is a complex organic compound that features a piperidine ring substituted with a benzyl group and a hydroxyl group, as well as a dihydrofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring in the presence of a base.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, using reagents such as potassium permanganate or osmium tetroxide.

    Formation of the Dihydrofuranone Moiety: The dihydrofuranone ring can be formed through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group in the dihydrofuranone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with target molecules. The dihydrofuranone moiety may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Benzyl-4-hydroxypiperidin-4-yl)tetrahydrofuran-2(3H)-one: Similar structure but with a tetrahydrofuranone ring.

    3-(1-Benzyl-4-hydroxypiperidin-4-yl)furan-2(3H)-one: Similar structure but with a furanone ring.

    3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydropyran-2(3H)-one: Similar structure but with a dihydropyranone ring.

Uniqueness

3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its dihydrofuranone moiety, in particular, sets it apart from other similar compounds, potentially offering unique reactivity and interactions.

Properties

CAS No.

28532-91-4

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-(1-benzyl-4-hydroxypiperidin-4-yl)oxolan-2-one

InChI

InChI=1S/C16H21NO3/c18-15-14(6-11-20-15)16(19)7-9-17(10-8-16)12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2

InChI Key

LSABJPIDIAERGU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1C2(CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

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